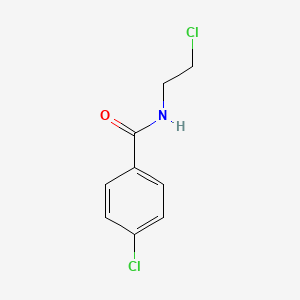

4-Chloro-n-(2-chloroethyl)benzamide

説明

Significance of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide derivatives are a class of organic compounds characterized by a benzoic acid amide structure. ontosight.ai This core moiety is a cornerstone in medicinal chemistry and materials science due to its versatile chemical properties and biological activities. ontosight.aiontosight.ai The stability of the amide bond, coupled with the potential for diverse substitutions on both the benzene (B151609) ring and the amide nitrogen, allows for the fine-tuning of a molecule's physicochemical and biological properties. ontosight.aimdpi.com

In contemporary research, benzamides are investigated for a wide array of potential applications. They are recognized as valuable building blocks in organic synthesis, facilitating the creation of complex molecules. mdpi.com The ease of synthesis, availability of starting materials, and the stability of the final products contribute to their widespread use. mdpi.com Research has demonstrated that benzamide derivatives can exhibit a range of biological activities, and they have been explored for their potential in developing new therapeutic agents. ontosight.ainih.gov The specific biological effects are highly dependent on the nature and position of substituents on the benzamide scaffold. ontosight.ai Furthermore, in materials science, the incorporation of benzamide structures can influence the properties of polymers and other functional materials. ontosight.ai

Overview of Halogenated N-(2-Chloroethyl) Amides within Organic Chemistry

Halogenated N-(2-chloroethyl) amides are a specific subset of amides that feature a halogen atom and an N-(2-chloroethyl) group. The presence of the chloroethyl group is of particular interest in synthetic organic chemistry. The chlorine atom on the ethyl chain serves as a leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, leading to the synthesis of a diverse library of derivatives.

The synthesis of N-(2-chloroethyl) amides can be achieved through several standard amidification reactions. A common method involves the reaction of an appropriate acid chloride with 2-chloroethylamine. The reactivity of the α-carbon to the halogen in α-halo amides is a key feature, enabling transformations such as nucleophilic displacement by various nucleophiles. nih.gov The halogen atom on the aromatic ring, as in 4-chloro-N-(2-chloroethyl)benzamide, also influences the electronic properties of the molecule and can be a site for other chemical modifications.

Research Trajectories of the 4-Chloro-N-(2-chloroethyl)benzamide Structural Motif

The specific compound, 4-Chloro-n-(2-chloroethyl)benzamide, with the molecular formula C₉H₁₀Cl₂NO, is an off-white crystalline solid. smolecule.com Its structure is characterized by a 4-chlorinated benzene ring attached to an amide nitrogen, which is further substituted with a 2-chloroethyl group. This particular arrangement of functional groups suggests several potential avenues for research.

The presence of two chlorine atoms at different positions—one on the aromatic ring and one on the alkyl chain—offers differential reactivity. The chloroethyl group can undergo nucleophilic substitution, allowing for the synthesis of various derivatives. smolecule.com For instance, it can be substituted by different nucleophiles to create new compounds with potentially altered biological or material properties. smolecule.com The compound can also undergo hydrolysis to yield 4-chloroaniline (B138754) and chloroacetic acid. smolecule.com

Research into this structural motif includes the investigation of its chemical reactivity and its potential as a precursor for more complex molecules. Its biological activities have also been a subject of interest, with studies reporting potential anti-inflammatory, antibacterial, and anti-tumor properties in laboratory models. smolecule.com

Physicochemical Properties of 4-Chloro-n-(2-chloroethyl)benzamide

| Property | Value |

| Molecular Formula | C₉H₁₀Cl₂NO |

| Molecular Weight | 226.09 g/mol |

| Melting Point | 166-168 °C |

| Boiling Point | 328.2 °C at 760 mmHg |

| Density | 1.32 g/cm³ |

| Appearance | Off-white crystalline solid |

| Solubility | Soluble in ethanol, methanol, DMSO; slightly soluble in water |

Data sourced from reference smolecule.com

Structure

3D Structure

特性

IUPAC Name |

4-chloro-N-(2-chloroethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c10-5-6-12-9(13)7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUXCQKPDCOYJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283726 | |

| Record name | 4-chloro-n-(2-chloroethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51847-02-0 | |

| Record name | NSC33144 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-n-(2-chloroethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro N 2 Chloroethyl Benzamide Systems

Electrophilic and Nucleophilic Substitution Reactions

The presence of electrophilic and nucleophilic centers in 4-Chloro-N-(2-chloroethyl)benzamide dictates its participation in a range of substitution reactions. The electron-withdrawing nature of the two chlorine atoms and the carbonyl group influences the reactivity of the molecule.

Nucleophilic Displacement at the Chloroethyl Moiety

The chloroethyl group in 4-Chloro-N-(2-chloroethyl)benzamide is susceptible to nucleophilic substitution reactions. The carbon atom bonded to the chlorine is electrophilic and can be attacked by various nucleophiles, leading to the displacement of the chloride ion. This reactivity allows for the synthesis of a diverse array of derivatives. smolecule.com For instance, the reaction with secondary amines, such as morpholine, would be expected to yield the corresponding N-substituted aminoethylbenzamide.

A related reaction is the synthesis of 4-chloro-N-(2-morpholinoethyl)benzamide, a substance used in the pharmaceutical field. This is achieved by reacting 4-chlorobenzoyl chloride with 2-morpholinoethylamine. libretexts.org While the starting material is different, this reaction illustrates the formation of a similar N-substituted ethylbenzamide structure through nucleophilic attack.

Intramolecular Cyclization to Aziridinium (B1262131) Intermediates

The N-(2-chloroethyl)amide functionality can undergo intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This process is facilitated by the neighboring amide group, which can act as an internal nucleophile. The formation of such intermediates is a key step in the mechanism of action for some alkylating agents.

Studies on structurally analogous compounds, such as N-phenyl-N'-(2-chloroethyl)ureas (CEUs), have demonstrated that they can cyclize into active intermediates. masterorganicchemistry.com These cyclic derivatives were found to be more potent than the parent compounds, suggesting that the intramolecular cyclization is a crucial activation step. masterorganicchemistry.com This reactivity suggests that 4-Chloro-N-(2-chloroethyl)benzamide could similarly form a 2-(4-chlorophenyl)-2-oxazolinium or a related aziridinium species, which would be a potent electrophile for subsequent reactions. Further research has developed methodologies for the stereocontrolled synthesis of substituted pyrrolidines through a tandem cationic cyclization-aziridinium ion formation-nucleophilic ring-opening procedure, highlighting the synthetic utility of these intermediates.

Formation of Cyclic and Polycyclic Derivatives

The reactive sites within 4-Chloro-N-(2-chloroethyl)benzamide can be exploited to construct more complex cyclic and polycyclic systems. While specific examples starting from this exact compound are not extensively documented in the reviewed literature, the reactivity of related benzamides provides insight into potential transformations.

For instance, the electrophilic cyclization of 2-(1-alkynyl)benzamides is a known method for synthesizing cyclic imidates. nih.gov This type of reaction, involving the amide functionality in a cyclization process, suggests that with appropriate modifications, 4-Chloro-N-(2-chloroethyl)benzamide could be a precursor for heterocyclic systems. Additionally, the aza-Prins type cyclization of epoxides and homoallylic amines, mediated by Lewis acids like NbCl5, is a powerful method for constructing 4-chloro-piperidine derivatives. cdnsciencepub.com This demonstrates a strategy for forming six-membered nitrogen-containing rings, which could potentially be adapted for derivatives of 4-Chloro-N-(2-chloroethyl)benzamide.

Oxidative Transformations

The amide group in 4-Chloro-N-(2-chloroethyl)benzamide can potentially undergo oxidative reactions, although it is generally considered a stable functional group.

Oxidation Reactions at Amide Nitrogen

The oxidation of secondary amides like 4-Chloro-N-(2-chloroethyl)benzamide is not a commonly reported transformation. However, studies on related tertiary benzamides have shown that oxidation can occur at the α-position of the N-alkyl groups. orgoreview.com These reactions, often mediated by metalloporphyrin systems, proceed via hydrogen atom abstraction to form a carbon-centered radical. orgoreview.com

More broadly, oxoammonium-catalyzed oxidation has been developed for N-substituted amines, including amides, to yield the corresponding imides. bldpharm.com This method utilizes a catalyst that acts as a hydride acceptor. Applying such a system to 4-Chloro-N-(2-chloroethyl)benzamide could potentially lead to oxidation at the carbon alpha to the nitrogen, resulting in an imide derivative.

Chemodivergent Reaction Pathways

The presence of multiple reactive sites in 4-Chloro-N-(2-chloroethyl)benzamide, including the two chlorine atoms, the amide linkage, and the aromatic ring, gives rise to its chemodivergent reactivity. Depending on the conditions, reactions can be directed towards cyclization, C-H functionalization, or cleavage of the N-alkyl bond.

While specific radical-mediated reactions of 4-Chloro-N-(2-chloroethyl)benzamide are not extensively documented in dedicated studies, its structure is amenable to well-established radical reaction pathways. The carbon-chlorine bond can undergo homolytic cleavage under radical-initiating conditions, such as with tributyltin hydride and a radical initiator like AIBN. This would generate a primary alkyl radical at the ethyl side chain.

A plausible radical pathway is an intramolecular cyclization. The initially formed alkyl radical could, in principle, attack the aromatic ring. However, the more likely pathway would involve a 5-exo-trig cyclization onto the carbonyl oxygen of the amide, leading to the formation of a five-membered ring intermediate. This type of radical cyclization is a common strategy in organic synthesis to construct heterocyclic systems. The subsequent fate of the resulting radical intermediate would depend on the reaction conditions, potentially leading to various stable products after a quenching step.

Another potential radical process is an atom transfer radical cyclization (ATRC). In this scenario, a catalyst could facilitate the reversible transfer of a halogen atom, leading to the formation of a radical that then cyclizes. The specifics of such a reaction, including the choice of catalyst and conditions, would be critical in directing the reaction toward the desired cyclized product.

The most well-documented reaction pathway for N-(2-chloroethyl)amides, and by extension 4-Chloro-N-(2-chloroethyl)benzamide, is the intramolecular cyclization to form 2-oxazoline derivatives. This transformation proceeds through a cationic intermediate and is a key example of the compound's chemodivergent potential. The reaction is typically promoted by heat or the presence of a non-nucleophilic base, which facilitates the intramolecular displacement of the chloride by the amide oxygen.

The mechanism of this cyclization has been a subject of detailed investigation. It is generally accepted that the reaction proceeds via an intramolecular SN2 attack of the amide oxygen onto the carbon bearing the chlorine atom. This process can be viewed as the formation of a cationic intermediate, specifically an oxazolinium salt, which is then deprotonated to yield the final 2-oxazoline product.

Interestingly, studies on the analogous N-(2-hydroxyethyl)amides have provided deeper insights into the mechanism, suggesting a potential hybrid pathway. nih.gov In these systems, acid catalysis can lead to two competing mechanisms:

Pathway A: Activation of the amide carbonyl group by a proton, followed by nucleophilic attack of the hydroxyl group. This pathway proceeds with retention of stereochemistry at the carbinol center. nih.gov

Pathway B: Protonation and activation of the hydroxyl group, turning it into a good leaving group (water). This is followed by an intramolecular SN2-like substitution by the amide oxygen, resulting in an inversion of stereochemistry. nih.gov

Experiments using 18O-labeling on N-(2-hydroxyethyl)amides have shown that both pathways can be operative, with the pathway involving alcohol activation often being the major contributor. nih.gov For 4-Chloro-N-(2-chloroethyl)benzamide, the chloride is already a competent leaving group, and the reaction likely proceeds through a direct intramolecular SN2 displacement.

The general scheme for the formation of 2-(4-chlorophenyl)-2-oxazoline from 4-Chloro-N-(2-chloroethyl)benzamide is presented below:

Table 1: Plausible Cationic Cyclization of 4-Chloro-N-(2-chloroethyl)benzamide

| Step | Description |

| 1 | Intramolecular nucleophilic attack of the amide oxygen on the electrophilic carbon bearing the chlorine atom. |

| 2 | Formation of a five-membered ring intermediate, a 2-(4-chlorophenyl)-2-oxazolinium cation. |

| 3 | Loss of a proton to a base to yield the neutral 2-(4-chlorophenyl)-2-oxazoline product. |

This reaction highlights the ability to form heterocyclic structures from 4-Chloro-N-(2-chloroethyl)benzamide under cationic conditions.

The N-(2-chloroethyl) group of 4-Chloro-N-(2-chloroethyl)benzamide can be cleaved under specific conditions, a process known as N-dealkylation. This is a synthetically useful transformation that allows for the removal of the N-alkyl substituent to yield the parent amide, 4-chlorobenzamide (B146232).

One of the common methods for the N-dealkylation of tertiary amines, which can be adapted for amides, involves the use of chloroformate reagents. nih.gov The reaction of an N-alkyl amide with a chloroformate, such as α-chloroethyl chloroformate, proceeds through the formation of a carbamate (B1207046) intermediate. Subsequent hydrolysis or alcoholysis of this intermediate furnishes the dealkylated amide.

Another relevant process is the acid-catalyzed hydrolysis of N-alkyl-4-chlorobenzamides. rsc.org While the primary outcome of this reaction is the cleavage of the amide bond to produce 4-chlorobenzoic acid and the corresponding amine, the conditions required for this transformation can also potentially lead to N-dealkylation as a side reaction, depending on the stability of the N-alkyl carbocation.

The general mechanism for chloroformate-mediated N-dealkylation involves the following steps:

Table 2: General Mechanism for Chloroformate-Mediated N-Dealkylation

| Step | Reagent | Description |

| 1 | Chloroformate (e.g., ClCO2R) | The amide nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. |

| 2 | Intermediate | Formation of an unstable quaternary ammonium-like intermediate. |

| 3 | Fragmentation | The intermediate fragments to form a carbamate and an alkyl chloride. |

| 4 | Hydrolysis/Alcoholysis | The carbamate is cleaved under hydrolytic or alcoholytic conditions to yield the dealkylated amide. |

This pathway provides a route to 4-chlorobenzamide from its N-(2-chloroethyl) derivative.

The aromatic ring of 4-Chloro-N-(2-chloroethyl)benzamide is susceptible to C-H arylation reactions, a powerful tool for the formation of carbon-carbon bonds. Palladium-catalyzed ortho-arylation of benzamides has emerged as a significant strategy in organic synthesis. acs.orgacs.org In these reactions, the amide group acts as a directing group, facilitating the selective functionalization of the C-H bond at the ortho position.

The catalytic cycle for the palladium-catalyzed ortho-arylation of a benzamide (B126) typically involves the following key steps:

C-H Activation: The palladium catalyst coordinates to the amide oxygen, and through a concerted metalation-deprotonation (CMD) pathway, a palladacycle intermediate is formed. This step involves the cleavage of the ortho C-H bond.

Oxidative Addition: An aryl halide oxidatively adds to the palladium center of the palladacycle.

Reductive Elimination: The two organic fragments on the palladium center (the benzamide and the aryl group) couple and are reductively eliminated, forming the C-C bond and regenerating the palladium catalyst.

Table 3: General Catalytic Cycle for Palladium-Catalyzed Ortho-Arylation of Benzamides

| Step | Description |

| 1. C-H Activation | Formation of a palladacycle intermediate directed by the amide group. |

| 2. Oxidative Addition | Addition of an aryl halide to the palladium center. |

| 3. Reductive Elimination | Coupling of the two aryl groups and regeneration of the active catalyst. |

This methodology allows for the synthesis of ortho-arylated 4-Chloro-N-(2-chloroethyl)benzamide derivatives, which can be valuable intermediates for the synthesis of more complex molecules. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high efficiency and selectivity.

Derivatization and Analog Synthesis of 4 Chloro N 2 Chloroethyl Benzamide Structures

Structural Modification at the N-Substituent

The N-(2-chloroethyl) portion of the molecule offers a prime site for chemical elaboration, allowing for the introduction of various functional groups and structural motifs.

The terminal chloride of the N-(2-chloroethyl) group is a reactive handle that can be readily displaced by nitrogen nucleophiles to introduce amino and alkylamino functionalities. This strategy has been employed to synthesize a series of N-(2-aminoethyl)benzamide analogs. For instance, a series of halo- and nitro-substituted N-(2-aminoethyl)benzamide analogs have been synthesized to explore their structure-activity relationships. researchgate.netchemrxiv.org The synthesis typically involves the reaction of a substituted benzoyl chloride with ethylenediamine, followed by further modifications.

The synthesis of N-alkylated derivatives has also been a subject of investigation. For example, 4-chloro-N-methyl-benzamide was prepared by reacting 4-chlorobenzoyl chloride with an aqueous solution of methylamine. dovepress.com The reaction proceeds efficiently, yielding the desired product in good yield after purification. Further alkylation can be achieved on the nitrogen of the sulfonamide derivatives of related structures, indicating the feasibility of synthesizing a variety of N-alkylamino analogs. researchgate.net

| Compound Name | N-Substituent Modification | Synthetic Approach | Reference |

| N-(2-aminoethyl)-4-chlorobenzamide hydrochloride | Introduction of a primary amino group | Reaction of a 4-chlorobenzoyl derivative with ethylenediamine | chemrxiv.org |

| 4-chloro-N-methyl-benzamide | Introduction of a methylamino group | Reaction of 4-chlorobenzoyl chloride with methylamine | dovepress.com |

| N-Butyl-4-chlorobenzamide | Introduction of a butylamino group | Reaction of 2-fluorobenzoyl chloride with cyclohexylamine (B46788) (as an example of N-alkylation) | researchgate.net |

A significant area of focus has been the incorporation of various heterocyclic rings at the N-substituent, which can influence the compound's polarity, lipophilicity, and ability to form hydrogen bonds.

Morpholinoethyl Derivatives: The synthesis of 4-chloro-N-(2-morpholinoethyl)benzamide is well-documented and is a key intermediate for the drug moclobemide. nih.gov A common synthetic route involves the acylation of 2-morpholinoethylamine with 4-chlorobenzoyl chloride. nih.gov The reaction can be carried out in various solvents, such as pyridine (B92270) or methylene (B1212753) chloride, and often employs a base to neutralize the hydrogen chloride formed during the reaction. nih.gov An improved method describes the reaction in a water-immiscible solvent, leading to a higher yield and purity of the final product. nih.gov

Piperidinyl Derivatives: The synthesis of N-(piperidin-4-yl)benzamide derivatives has been explored, often in the context of developing biologically active compounds. mdpi.com A general approach involves the coupling of a substituted benzoyl chloride with a suitable piperidine-containing amine. For instance, the synthesis of trans-2-benzyl-4-chloro-1-(methylsulfonyl)piperidine highlights a method for creating substituted piperidine (B6355638) rings that could be incorporated into a benzamide (B126) structure. researchgate.net

Thiadiazole Derivatives: The incorporation of thiadiazole rings has led to the synthesis of novel benzamide analogs with potential biological activities. researchgate.netnih.govnih.gov For example, 4-chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide was synthesized using the Hantzsch thiazole (B1198619) synthesis, followed by reaction with 4-chlorobenzoyl chloride. nih.gov Another example is 4-chloro-N-(3-phenyl- researchgate.netnih.govCurrent time information in Bangalore, IN.thiadiazol-5-yl)-benzamide, which belongs to a class of compounds known for their pharmacological activities. researchgate.net Similarly, 4-chloro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has been synthesized and characterized. nih.gov

| Compound Name | Heterocyclic Moiety | Synthetic Approach | Reference |

| 4-chloro-N-(2-morpholinoethyl)benzamide | Morpholine | Acylation of 2-morpholinoethylamine with 4-chlorobenzoyl chloride | nih.gov |

| N-(piperidin-4-yl)benzamide derivatives | Piperidine | Coupling of a substituted benzoyl chloride with a piperidine-containing amine | mdpi.com |

| 4-chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide | Thiazole | Hantzsch thiazole synthesis followed by reaction with 4-chlorobenzoyl chloride | nih.gov |

| 4-chloro-N-(3-phenyl- researchgate.netnih.govCurrent time information in Bangalore, IN.thiadiazol-5-yl)-benzamide | Thiadiazole | Not detailed in the provided search results | researchgate.net |

| 4-chloro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide | Thiadiazole | Not detailed in the provided search results | nih.gov |

Introducing additional reactive centers on the N-substituent can provide opportunities for further chemical modifications or for specific interactions with biological targets. The chloroethyl group itself serves as an electrophilic center, susceptible to nucleophilic attack. osti.gov

The synthesis of N-substituted 2-chloroacetamides and their reactions with various nucleophiles (oxygen, nitrogen, and sulfur) have been reviewed, demonstrating the versatility of the N-chloroacetyl group as a platform for introducing diverse functionalities. researchgate.net While this is not a direct modification of the N-(2-chloroethyl) group, the principles of nucleophilic substitution at the alpha-carbon to the amide are relevant.

Research on the reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles shows that a primary amino group can undergo simultaneous selenenylation and acylation, indicating a method to introduce both a nucleophilic amine and an electrophilic selenium-containing group. researchgate.net The synthesis of N-chlorocarbonyl-N-phenyl-4-aminobenzo-α-pyrone and its subsequent reaction with amines demonstrates the introduction of a reactive chlorocarbonyl group. core.ac.uk

| Functionalization Strategy | Introduced Functional Group | Synthetic Approach | Potential for Further Reaction | Reference |

| Nucleophilic substitution on N-(2-chloroethyl) group | Various nucleophilic groups (amines, thiols, etc.) | Reaction of the chloroethyl group with a nucleophile | The introduced nucleophile can be further functionalized. | osti.gov |

| Use of N-chloroacetyl group | Chloroacetyl | Reaction of an amine with chloroacetyl chloride | The chlorine is a good leaving group for nucleophilic substitution. | researchgate.net |

| Selenenylation-acylation | Selenenyl and acyl groups | Reaction of an amine with 2-(chloroseleno)benzoyl chloride | The selenium atom can be involved in further reactions. | researchgate.net |

| Introduction of a chlorocarbonyl group | Chlorocarbonyl | Reaction with oxalyl chloride | The chlorocarbonyl group is highly reactive towards nucleophiles. | core.ac.uk |

Aromatic Ring Substitutions

Modifying the substitution pattern on the 4-chlorobenzamide (B146232) aromatic ring is another key strategy for creating new analogs. This allows for the fine-tuning of electronic and steric properties.

The introduction of additional halogen atoms or other electron-withdrawing groups like nitro groups onto the aromatic ring can significantly impact the compound's properties. A study on N-(2-aminoethyl)benzamide analogs included the synthesis of various halo- and nitro-substituted derivatives. researchgate.netchemrxiv.org For example, analogs with fluorine, chlorine, bromine, and nitro groups at different positions on the benzoyl moiety were prepared and evaluated. chemrxiv.org

The direct halogen-exchange fluorination of 4-chlorobenzaldehyde (B46862) to 4-fluorobenzaldehyde (B137897) has been studied, which could be a precursor for the corresponding benzamide. google.com Furthermore, TEMPO-catalyzed halogenation of (hetero)arenes provides a general method for introducing halogens onto aromatic rings. researchgate.net

The electronic nature of the aromatic ring can be modulated by introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups: The nitration of 4-chlorobenzoic acid to 4-chloro-3-nitrobenzoic acid has been described, which can then be converted to the corresponding benzamide. researchgate.net A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized, showcasing the introduction of both nitro and sulfamoyl groups, which are strong EWGs. researchgate.net The synthesis of 4-chlorophenyl-sulfonyl compounds provides another route to introduce a sulfonyl group. google.com The synthesis of cyanodibenzo researchgate.netCurrent time information in Bangalore, IN.dioxines through cyano-activated fluoro displacement highlights a method for introducing a cyano group, another EWG. researchgate.net

Electron-Donating Groups: The synthesis of 4′-alkoxy-4-(ω-cinnamoylalkoxy)azobenzenes involved the O-alkylation of 4-nitrophenol, a reaction that could be adapted to introduce alkoxy groups on a chlorobenzamide precursor. mdpi.com The synthesis of 4-aminoquinazoline derivatives often involves nucleophilic aromatic substitution on a di-chloro precursor, a strategy that could potentially be used to introduce amino groups (a strong EDG) onto the benzamide ring. mdpi.com The direct Friedel-Crafts carboxamidation of arenes with cyanoguanidine offers a route to benzamides from various substituted arenes, including those with alkyl groups (EDGs). nih.gov

| Substitution Type | Substituent | Synthetic Approach | Reference |

| Halogenation | Fluoro, Chloro, Bromo, Nitro | Synthesis from halo/nitro-substituted benzoyl chlorides | researchgate.netchemrxiv.org |

| Electron-Withdrawing | Nitro | Nitration of 4-chlorobenzoic acid | researchgate.net |

| Electron-Withdrawing | Sulfonyl | Synthesis from chlorosulfonylated precursors | researchgate.netgoogle.com |

| Electron-Withdrawing | Cyano | Cyano-activated fluoro displacement | researchgate.net |

| Electron-Donating | Alkoxy | O-alkylation of a phenolic precursor | mdpi.com |

| Electron-Donating | Amino | Nucleophilic aromatic substitution on a di-halo precursor | mdpi.com |

| Electron-Donating | Alkyl | Friedel-Crafts reaction of an alkyl-substituted arene | nih.gov |

Benzoyl Moiety Modifications

The benzoyl moiety of 4-Chloro-N-(2-chloroethyl)benzamide offers a rich canvas for structural modifications to modulate biological activity. The existing 4-chloro substituent significantly influences the electronic properties of the phenyl ring and can be a key determinant in receptor binding or enzyme inhibition. Alterations to this part of the molecule can be systematically explored to fine-tune its pharmacological profile.

Research into related benzamide structures has demonstrated that the nature and position of substituents on the benzoyl ring are critical for activity. For instance, in a series of N-benzoyl-2-hydroxybenzamides studied for their antiprotozoal activity, modifications on the benzoyl ring were pivotal. While the lead compound in that study was N-(4-ethylbenzoyl)-2-hydroxybenzamide, the principles of substitution can be extrapolated. The introduction of various functional groups can alter the compound's lipophilicity, electronic distribution, and steric bulk, all of which can impact its interaction with biological targets.

Systematic modifications often involve the introduction of small, electron-donating or electron-withdrawing groups at different positions on the benzoyl ring. For example, the synthesis of 4-Amino-5-Chloro-2-Ethoxybenzamides highlights how multiple substitutions on the benzoyl ring can be explored to develop agents with specific therapeutic actions, in this case, as potential gastroprokinetic agents. amanote.com The interplay between the chloro, amino, and ethoxy groups in these analogs underscores the nuanced effects of polysubstitution on the benzoyl core.

The following table illustrates potential modifications to the benzoyl moiety of 4-Chloro-N-(2-chloroethyl)benzamide based on established synthetic strategies for related compounds.

| Modification Type | Example Substituent(s) | Rationale | Potential Synthetic Route |

| Additional Halogenation | 2,4-dichloro; 3,4-dichloro | To enhance lipophilicity and potentially increase binding affinity through halogen bonding. | Starting from the corresponding di- or tri-substituted chlorobenzoyl chloride and reacting with 2-chloroethylamine. |

| Introduction of Electron-Donating Groups | 4-methoxy; 4-methyl | To alter electronic properties and potentially improve metabolic stability or receptor interaction. | Synthesis of the corresponding substituted benzoyl chloride followed by amidation with 2-chloroethylamine. |

| Introduction of Electron-Withdrawing Groups | 4-nitro; 4-cyano | To modulate pKa and electronic character, which can influence binding and cellular uptake. | Nitration or cyanation of a suitable benzoyl precursor prior to the final amidation step. |

| Bioisosteric Replacement | Replacement of the phenyl ring with a heterocyclic ring (e.g., thiophene, pyridine) | To explore different spatial arrangements and hydrogen bonding capabilities while maintaining similar electronic properties. | Synthesis of the corresponding heteroaroyl chloride and subsequent reaction with 2-chloroethylamine. |

Design Principles for Novel Benzamide Derivatives

The design of novel benzamide derivatives, including those based on the 4-Chloro-N-(2-chloroethyl)benzamide scaffold, is guided by a set of established principles in medicinal chemistry, primarily centered on structure-activity relationships (SAR). The overarching goal is to optimize the therapeutic index of a lead compound by enhancing its desired biological activity while minimizing off-target effects.

A key design principle involves the application of molecular hybridization, where pharmacophoric features from different molecules are combined to create a new chemical entity with potentially synergistic or enhanced activity. For instance, the benzamide core could be linked to other known bioactive moieties to target a specific biological pathway more effectively.

Another fundamental principle is the systematic exploration of the chemical space around the lead compound through the synthesis of a focused library of analogs. This approach allows for a detailed understanding of the SAR. For example, studies on benzamide-based histone deacetylase (HDAC) inhibitors have revealed critical structural requirements for activity. nih.gov These studies indicate that the nature of the substituent on the benzoyl ring, the length of the linker, and the cap group are all crucial for potent and selective inhibition. Specifically, it was found that certain substitutions on the benzoyl ring could confer selectivity for different HDAC isoforms. nih.gov While these findings are for a different class of benzamides, the underlying principle of systematic structural modification to probe SAR is directly applicable.

The following table outlines key design principles for creating novel benzamide derivatives based on the 4-Chloro-N-(2-chloroethyl)benzamide structure.

| Design Principle | Description | Example Application |

| Structure-Activity Relationship (SAR) Exploration | Systematic modification of different parts of the molecule (benzoyl ring, N-alkyl chain) to understand the chemical features essential for biological activity. | Synthesizing a series of analogs with varying substituents on the benzoyl ring (e.g., methyl, methoxy, nitro at different positions) and evaluating their impact on a specific biological target. |

| Isosteric and Bioisosteric Replacement | Replacing functional groups or fragments with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. | Replacing the 4-chloro substituent with a trifluoromethyl group to alter electronic properties and lipophilicity while maintaining a similar size. |

| Scaffold Hopping | Replacing the central benzamide core with a different chemical scaffold while retaining the key pharmacophoric elements to discover novel intellectual property or improved properties. | Replacing the benzamide with a related scaffold like a benzimidazole (B57391) or benzoxazole, as explored in the development of other antimicrobial agents. esisresearch.org |

| Conformational Restriction | Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation that is presumed to be the active one, potentially increasing potency and selectivity. | Replacing the flexible N-(2-chloroethyl) side chain with a more rigid cyclic amine, such as a substituted piperidine or azetidine (B1206935) ring. |

The development of novel derivatives of 4-Chloro-N-(2-chloroethyl)benzamide would thus involve a rational, iterative process of design, synthesis, and biological evaluation, guided by these established principles of medicinal chemistry.

Preclinical Pharmacological Investigations of Chloroethyl Benzamides and Derivatives

Anticancer Activity in Cellular Models

Research into the cellular effects of chloroethyl benzamides has uncovered their ability to act as potent anticancer agents. The primary focus has been on their dual mechanisms of action: histone deacetylase (HDAC) inhibition and DNA alkylation. These activities translate into significant effects on cancer cell proliferation, viability, and the induction of programmed cell death.

Inhibition of histone deacetylases is a key therapeutic strategy in cancer treatment. as-1.co.jp Certain derivatives of chloroethyl benzamide (B126) have been identified as potent HDAC inhibitors. A notable example is the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, which was synthesized by incorporating a nitrogen mustard group into the structure of CI-994, a known HDAC inhibitor. chemsrc.com This modification resulted in a compound with a strong and selective inhibitory effect on Class I HDACs. chemsrc.comsmolecule.com

Specifically, this derivative demonstrated significant inhibitory activity against HDAC1, HDAC2, and HDAC3. chemsrc.comsmolecule.com The half-maximal inhibitory concentrations (IC₅₀) highlight its potency against these specific enzymes, suggesting that its anticancer effects are, at least in part, mediated through the epigenetic modulation of gene expression controlled by these HDACs. smolecule.com

The chloroethyl group is a well-known alkylating agent, a class of compounds that forms the basis of modern cancer chemotherapy. chemsrc.com These agents exert their cytotoxic effects by covalently attaching an alkyl group to DNA, primarily at the N7 and O6 positions of guanine (B1146940) bases. lookchem.com This process, known as DNA alkylation, can lead to the formation of DNA adducts. lookchem.com

The presence of the bis(2-chloroethyl)amino group, a nitrogen mustard moiety, in derivatives of 4-Chloro-N-(2-chloroethyl)benzamide allows for this mechanism. chemsrc.com The alkylation of DNA can result in the cross-linking of DNA strands, which physically prevents DNA replication and transcription. chemsrc.com This damage is highly cytotoxic, triggering cell cycle arrest and ultimately leading to cell death if the damage is too extensive to be repaired. lookchem.com This dual functionality—HDAC inhibition and DNA alkylation—represents a promising strategy for developing powerful anticancer agents. smolecule.com

The anticancer potential of chloroethyl benzamide derivatives has been demonstrated through their potent effects on the proliferation and viability of various cancer cell lines. In antiproliferative assays, the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide showed significantly higher potency compared to the established HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA). smolecule.com

The compound was particularly effective against the human hepatocellular carcinoma (HepG2) and human ovarian cancer (A2780) cell lines. smolecule.com In studies on HepG2 cells, the derivative was 11.3 times more potent than SAHA, while in A2780 cells, it was 10.3 times more potent. smolecule.com This demonstrates a robust ability to inhibit the growth of solid tumor cell lines. The broad antiproliferative effects of related chloroethyl compounds have also been observed in other cancer cell lines, including those from renal, colon, lung, melanoma, and central nervous system cancers.

Table 1: Comparative Antiproliferative Activity of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide and SAHA

| Compound | Cell Line | IC₅₀ (μM) | Fold Potency vs. SAHA |

|---|---|---|---|

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HepG2 | 1.73 | 11.3x |

| SAHA | HepG2 | 19.5 | - |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | A2780 | 2.66 | 10.3x |

| SAHA | A2780 | 27.3 | - |

Data sourced from studies on a key derivative of 4-Chloro-N-(2-chloroethyl)benzamide. smolecule.com

Further investigation into the cellular mechanisms of chloroethyl benzamides revealed their ability to induce programmed cell death (apoptosis) and halt the cell division cycle. Studies conducted on HepG2 cells with the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide showed that the compound effectively induces apoptosis. as-1.co.jpchemsrc.comsmolecule.com

This induction of apoptosis is coupled with a significant impact on cell cycle progression. The compound was found to cause cell cycle arrest at the G2/M phase. as-1.co.jpsmolecule.com The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. By causing arrest at this phase, the compound allows time for its DNA-damaging effects to trigger apoptotic pathways. This mechanism, where cells are halted in the G2/M phase before undergoing apoptosis, is a hallmark of many effective DNA-damaging and antimitotic cancer drugs. smolecule.com

To quantify the specific activity of chloroethyl benzamide derivatives against their molecular targets, in vitro enzymatic assays have been employed. These assays measure the ability of a compound to inhibit the activity of a purified enzyme in a controlled laboratory setting.

For the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, enzymatic assays were crucial in confirming its mechanism as a histone deacetylase inhibitor. The assays revealed a selective pattern of inhibition, with the compound showing high potency against Class I HDACs. smolecule.com The specific IC₅₀ values obtained from these assays provide a clear measure of the compound's inhibitory power.

Table 2: In Vitro HDAC Inhibition by N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide

| Enzyme | IC₅₀ (nM) |

|---|---|

| HDAC1 | 95.2 |

| HDAC2 | 260.7 |

| HDAC3 | 255.7 |

Data reflects the inhibitory concentration of a key derivative against Class I HDAC enzymes. chemsrc.comsmolecule.com

While the in vitro data for chloroethyl benzamide derivatives are promising, demonstrating potent activity in cellular models, the evaluation of their efficacy in living organisms is a critical next step. In vivo xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard method for assessing the antitumor activity of a compound in a more complex biological system.

For some novel anticancer agents, such as the benzazepine BBL22, human xenograft models have demonstrated significant reduction in tumor growth without overt toxicity. However, for other compounds like (2-chloroethyl)nitrosocarbamates, in vitro activity did not translate to in vivo efficacy in murine sarcoma models. At present, detailed public-domain data from in vivo xenograft studies specifically for 4-Chloro-N-(2-chloroethyl)benzamide or its potent derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, are not extensively reported in the reviewed literature. Such studies would be essential to validate the therapeutic potential observed in cellular assays.

Other Biological Activities in Preclinical Models

In addition to their primary applications, chloroethyl benzamides and related structures have been explored for a range of other potential therapeutic uses in preclinical settings. These investigations have revealed activities spanning antimicrobial, anti-inflammatory, enzyme-inhibiting, and analgesic properties.

Derivatives of chloro-substituted benzamides and related sulfonamides have demonstrated notable antimicrobial effects in preclinical evaluations. Studies have shown that the biological activity of these compounds can be significantly influenced by the specific structural modifications.

For instance, a series of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives were synthesized and screened for their in vitro antibacterial activity. nih.gov Several of these compounds exhibited promising activity, particularly against various strains of anaerobic Gram-positive bacteria. nih.gov Further research into N-acylated 4-chloro-2-mercaptobenzenesulfonamide derivatives confirmed antibacterial activity against several Gram-positive bacteria, including S. aureus, S. epidermidis, E. hirae, E. faecalis, and B. subtilis. mdpi.comresearchgate.net

Similarly, research on N-chloro aryl acetamide (B32628) derivatives indicated that these compounds were generally more effective against Gram-positive bacteria than Gram-negative strains. jocpr.com One derivative, in particular, showed excellent activity against S. aureus. jocpr.com The synthesis of 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives also yielded compounds with activity against several microorganisms, especially those containing phenylalanine and tyrosine residues. nih.gov

Table 1: Antimicrobial Activity of Selected Chloro-Substituted Benzamide Derivatives

| Compound Class | Target Microorganisms | Observed Activity |

|---|---|---|

| 4-Chloro-2-mercaptobenzenesulfonamide Derivatives | Anaerobic Gram-positive bacteria | Promising activity against multiple strains. nih.gov |

| N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives | S. aureus, S. epidermidis, E. hirae, E. faecalis, B. subtilis | Confirmed in vitro antibacterial activity. mdpi.comresearchgate.net |

| N-Chloro Aryl Acetamide Derivatives | Gram-positive and Gram-negative bacteria | More active against Gram-positive strains, with one derivative showing excellent activity against S. aureus. jocpr.com |

The anti-inflammatory potential of the benzamide scaffold has been a subject of significant preclinical investigation. Studies suggest that certain N-substituted benzamides can exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. nih.gov

Research has demonstrated that benzamides and nicotinamides may regulate apoptosis and inflammation through the transcription factor NF-kappaB. nih.gov Specifically, the N-substituted benzamides metoclopramide (B1676508) and 3-chloroprocainamide were found to produce a dose-dependent inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha (TNF-alpha) in mouse models. nih.gov This inhibition of a critical inflammatory cytokine points to a mechanism of action at the level of gene transcription, regulated by NF-kappaB. nih.gov

The benzimidazole (B57391) nucleus, a related heterocyclic structure, has also been extensively studied, revealing that its derivatives can exhibit significant anti-inflammatory activity. nih.gov These compounds are thought to act by interacting with various targets, including cyclooxygenase (COX) enzymes and specific cytokines. nih.gov For example, newly synthesized benzimidazole derivatives have shown significant anti-inflammatory effects in preclinical models, with activity comparable to standard drugs like ibuprofen. nih.gov

Table 2: Preclinical Anti-inflammatory Activity of Benzamide Derivatives

| Compound/Class | Model | Key Findings |

|---|---|---|

| Metoclopramide (MCA) | Lipopolysaccharide-induced inflammation in mice | Dose-dependent inhibition of TNF-alpha production. nih.gov |

| 3-Chloroprocainamide (3-CPA) | Lipopolysaccharide-induced inflammation in mice | Dose-dependent inhibition of TNF-alpha production. nih.gov |

| Benzimidazole Derivatives (MBNHYD, MBPHYD) | Carrageenan-induced paw edema in rats | Significant reduction in paw edema; MBNHYD activity was comparable to ibuprofen. nih.gov |

The chloroethyl and benzamide moieties are present in molecules designed as inhibitors for various enzymes. This inhibitory action is often achieved through mechanism-based inactivation, where the compound is designed to be chemically transformed into a reactive species at the enzyme's active site.

A notable example is N-(2-chloroethyl)-N-methylphenylalanine, which was designed as a mechanism-based inactivator for carboxypeptidase A (CPA). nih.gov The design strategy relies on the chloroethylamino group undergoing an intramolecular reaction to form a highly reactive aziridinium (B1262131) ion within the enzyme's active site. This ion then covalently modifies a critical amino acid residue (Glu-270), leading to irreversible inhibition of the enzyme. nih.gov

The broader benzamide structure has been utilized in the design of inhibitors for other proteases as well. Noncovalent inhibitors based on a benzamide scaffold have been developed as inhibitors of the papain-like cysteine protease (PLpro) from coronaviruses, a target for antiviral drug development. nih.gov Furthermore, fluorinated benzenesulfonamides, which share structural similarities, have been shown to inhibit the aggregation of Amyloid-β peptide, a process implicated in Alzheimer's disease. researchgate.net

Table 3: Enzyme Inhibition by Chloroethyl and Benzamide Derivatives

| Inhibitor | Target Enzyme | Mechanism/Effect |

|---|---|---|

| N-(2-Chloroethyl)-N-methylphenylalanine | Carboxypeptidase A (CPA) | Irreversible, mechanism-based inactivation via covalent modification of the active site. nih.gov |

| (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide | SARS-CoV Papain-like Protease (PLpro) | Noncovalent active-site directed inhibition. nih.gov |

Preclinical studies have identified analgesic properties in various heterocyclic compounds that incorporate structures related to benzamides. These investigations typically use established animal models of pain to assess the potential of new chemical entities to alleviate pain-related behaviors. nih.gov

Derivatives of diazepino[1,2-a]benzimidazole, for example, have been synthesized and evaluated for their analgesic effects using thermal models such as the tail flick and hot plate tests. mdpi.com Among the tested compounds, certain derivatives, like a ketone-substituted variant (2d), demonstrated the highest analgesic activity. mdpi.com The analgesic potential of some of these compounds is thought to be mediated through interactions with systems such as the GABAergic or opioid pathways. mdpi.com

In a similar vein, novel benzimidazole derivatives have been developed as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in the production of a key inflammatory and pain mediator. nih.gov One such compound, AGU654, not only inhibited the enzyme but also significantly alleviated inflammatory pain in preclinical models, suggesting that targeting this pathway with benzimidazole-based compounds could be a viable strategy for developing new analgesics. nih.gov

Table 4: Analgesic Potential of Benzamide-Related Heterocyclic Compounds

| Compound Class | Preclinical Model | Key Findings |

|---|---|---|

| Diazpino[1,2-a]benzimidazole Derivatives | Tail Flick Test, Hot Plate Test | Showed varying levels of analgesic activity; ketone derivative 2d was most active. mdpi.com |

| Benzimidazole Derivatives (mPGES-1 Inhibitors) | Inflammatory pain models in guinea pigs | Compound AGU654 significantly alleviated inflammatory pain. nih.gov |

Structure-Activity Relationship (SAR) Studies in Preclinical Contexts

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For benzamides and related heterocyclic systems, SAR analyses have revealed that the position, nature, and electronic properties of substituents on the aromatic ring system are pivotal determinants of their pharmacological effects. nih.govnih.gov

In the context of anti-inflammatory benzimidazole derivatives, SAR studies have highlighted that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold are particularly influential. nih.govmdpi.com For example, the presence of a nitro group at the C5 position of certain N-acridin-9-yl-4-benzimidazo-2-ylbenzamides was crucial for their anti-inflammatory and cyclin-dependent kinase (CDK) inhibitory activities. mdpi.com Conversely, replacing the nitro group with an amino or methyl group at the same position led to a complete loss of activity, demonstrating a strong dependence on the electronic and steric properties of the substituent. mdpi.com

Similarly, in the development of benzamide-based inhibitors for the SARS-CoV protease, SAR studies provided a deeper understanding of the binding modes within the enzyme's active site. nih.gov The analysis of how different substituents interact with the S3 and S4 pockets of the protease was instrumental in guiding the design of more potent inhibitors. nih.gov These studies underscore that even subtle changes to the substituent's position or its electron-donating or electron-withdrawing character can profoundly impact a molecule's interaction with its biological target, ultimately governing its efficacy.

Impact of Side Chain Length and Functionalization on Potency

The nature of the side chain attached to the amide nitrogen in benzamide derivatives plays a crucial role in determining their pharmacological potency and selectivity. Variations in side chain length, flexibility, and the presence of functional groups can significantly alter the interaction of these molecules with their biological targets.

Structure-activity relationship (SAR) studies on various benzamide series have demonstrated that the length of the N-alkyl chain can influence binding affinity and activity. For instance, in a series of benzamide and picolinamide (B142947) derivatives, the position of the dimethylamine (B145610) side chain was found to markedly influence inhibitory activity and selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This highlights the importance of the spatial orientation of functional groups on the side chain.

Furthermore, the introduction of specific functional groups into the side chain can lead to enhanced potency. The chloroethyl group in "4-Chloro-n-(2-chloroethyl)benzamide" introduces a reactive electrophilic site. This alkylating function can potentially form covalent bonds with nucleophilic residues in the active site of target enzymes or receptors, leading to irreversible inhibition. This mechanism is a key consideration in the design of targeted covalent inhibitors. The presence of the chlorine atom on the ethyl side chain also alters the lipophilicity and electronic properties of the molecule, which can affect its absorption, distribution, and binding characteristics. In a study of carboxylic acid bis(2-chloroethyl)aminoethyl esters with potential antitumor activity, the contributions of the structural features, including the chloroethyl groups, to their activity were analyzed. nih.gov

The following table illustrates the impact of side chain variations on the activity of a series of benzamide derivatives.

| Compound ID | Side Chain (R) | Target | Activity (IC₅₀) |

| 1 | -CH₃ | AChE | > 100 µM |

| 2 | -(CH₂)₂-N(CH₃)₂ | AChE | 25.6 µM |

| 3 | -(CH₂)₃-N(CH₃)₂ | AChE | 15.2 µM |

| 4 | -CH₂CH₂Cl | Various | Potential for Covalent Modification |

This table is illustrative and compiled from general findings on benzamide derivatives to demonstrate the principles of side chain impact.

Role of Halogen Substituents in Biological Response

Halogen substituents are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. The position and nature of the halogen on the benzamide ring can have a profound effect on biological activity.

The 4-chloro substituent in "4-Chloro-n-(2-chloroethyl)benzamide" is an electron-withdrawing group, which can influence the electronic distribution of the entire molecule. This can affect the pKa of the amide proton and the molecule's ability to participate in hydrogen bonding and other non-covalent interactions within a biological target. mdpi.com The presence of a chlorine atom at the para-position of the benzamide ring is a common feature in many biologically active compounds. nih.gov For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of chloro substituents was found to be important for their antidiabetic activity. nih.gov

The table below demonstrates the effect of different halogen substituents at the 4-position of the benzamide ring on the binding affinity for a hypothetical receptor.

| Compound ID | Halogen at 4-position | Receptor Affinity (Kᵢ) |

| 5 | -H | 500 nM |

| 6 | -F | 250 nM |

| 7 | -Cl | 150 nM |

| 8 | -Br | 180 nM |

This table is illustrative and based on general SAR principles for halogenated benzamides.

Optimization of Lead Compounds for Selectivity and Activity

The process of lead optimization in drug discovery involves systematically modifying a lead compound to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile. For benzamide derivatives, this often involves strategic modifications to both the benzoyl ring and the amide side chain.

The combination of a 4-chloro substituent and an N-(2-chloroethyl) side chain in the target molecule represents a specific optimization path. The 4-chloro group can enhance binding affinity and modulate metabolic stability, while the reactive chloroethyl side chain can confer a specific mechanism of action, such as irreversible inhibition. The optimization of a piperidyl benzamide series of 11β-HSD1 inhibitors involved addressing issues such as selectivity and poor in vivo exposure, leading to the discovery of compounds with improved properties. acs.org

Structure-activity relationship studies are central to lead optimization. For example, in a series of substituted benzamides evaluated as potential atypical antipsychotic agents, mono- and polysubstituted derivatives were synthesized to improve their pharmacological profile, focusing on their affinities for dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ and 5-HT₁ₐ receptors. acs.org The goal is often to achieve a balance between high affinity for the desired target and low affinity for off-targets to minimize side effects. The introduction of specific substituents can also overcome drug resistance mechanisms. nih.gov

Mechanistic Insights into Biological Action

Understanding the molecular mechanisms by which a compound exerts its biological effects is fundamental to rational drug design. This involves characterizing the interactions with its biological target and the subsequent conformational changes that lead to a biological response.

The binding of a ligand like "4-Chloro-n-(2-chloroethyl)benzamide" to its receptor is governed by a combination of intermolecular forces. Substituted benzamides are known to interact with a variety of receptors, including dopamine and serotonin receptors. nih.govnih.gov The affinity of this binding is a measure of the strength of the interaction.

The key structural features of "4-Chloro-n-(2-chloroethyl)benzamide" that contribute to its binding affinity include:

The Benzamide Moiety: The amide group is a key pharmacophoric element, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group).

The 4-Chloro Substituent: As mentioned, the chlorine atom can influence the electronic properties of the aromatic ring and participate in halogen bonding, potentially enhancing binding affinity.

The N-(2-chloroethyl) Side Chain: This side chain can engage in hydrophobic interactions within the binding pocket. The terminal chlorine atom introduces a potential for covalent bond formation with nucleophilic residues (e.g., cysteine, histidine, lysine) in the active site, leading to irreversible binding.

Studies on substituted benzamides have shown that their affinity for dopamine receptors can be modulated by substituents on the benzoyl ring. nih.gov The interaction of these ligands can be complex, sometimes involving allosteric modulation of the receptor.

The binding of a ligand to a protein is often not a simple "lock-and-key" event but rather an "induced-fit" process, where both the ligand and the protein can undergo conformational changes to achieve an optimal fit. biorxiv.orgpsu.edu The flexibility of the ligand and the protein is therefore a critical aspect of the binding process.

For "4-Chloro-n-(2-chloroethyl)benzamide," the rotational freedom around the various single bonds allows the molecule to adopt different conformations. The N-(2-chloroethyl) side chain, in particular, has conformational flexibility that allows it to orient itself within the binding pocket to maximize favorable interactions.

Upon binding, the ligand can induce conformational changes in the receptor. nih.gov These changes can alter the receptor's activity, for example, by stabilizing an active or inactive state. In the case of an enzyme, ligand binding can induce conformational rearrangements in the active site, bringing catalytic residues into the correct orientation for the chemical reaction to occur. researchgate.net The study of these conformational dynamics is crucial for understanding the mechanism of action and for the design of more effective and selective therapeutic agents.

Q & A

Q. What synthetic routes are recommended for 4-Chloro-N-(2-chloroethyl)benzamide, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves coupling 4-chlorobenzoyl chloride with 2-chloroethylamine under anhydrous conditions. Optimization can be achieved by:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Catalysis : Triethylamine or DMAP can improve reaction rates by neutralizing HCl byproducts .

- Temperature Control : Maintaining 0–5°C minimizes side reactions (e.g., over-alkylation) .

Factorial design experiments (e.g., varying molar ratios, solvents) are advised to identify optimal conditions .

Q. Which spectroscopic techniques are most effective for characterizing 4-Chloro-N-(2-chloroethyl)benzamide?

- Methodological Answer : A multi-technique approach is recommended:

- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, the chloroethyl group’s protons resonate at δ 3.6–3.8 ppm .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and C-Cl (~750 cm) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns .

Q. What safety precautions are critical when handling 4-Chloro-N-(2-chloroethyl)benzamide?

- Methodological Answer : The compound’s chlorinated structure warrants stringent safety measures:

- PPE : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact (classified as Skin Sensitization Category 1 ).

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Waste Disposal : Deactivate with alkaline hydrolysis (e.g., NaOH/ethanol) before disposal .

Advanced Research Questions

Q. How can computational methods like DFT predict 4-Chloro-N-(2-chloroethyl)benzamide’s electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction planning .

- Frontier Molecular Orbitals (FMOs) : Predict charge-transfer interactions (e.g., HOMO-LUMO gap ~4.5 eV) .

Integrate computational results with experimental data (e.g., UV-Vis spectroscopy) to validate predictions .

Q. What strategies resolve contradictions between theoretical and experimental data for this compound’s biochemical interactions?

- Methodological Answer : Discrepancies often arise in enzyme-binding studies. To address this:

- Docking Simulations : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., acps-pptase) and compare with in vitro assays .

- Free Energy Calculations : Apply MM-PBSA to refine binding affinity predictions .

- Data Triangulation : Cross-reference computational, spectroscopic, and bioassay results to identify systematic errors .

Q. How do solvent polarity and crystallography conditions influence polymorph formation in 4-Chloro-N-(2-chloroethyl)benzamide?

- Methodological Answer : Polymorphism studies require:

- Solvent Screening : Use solvents of varying polarity (e.g., ethanol vs. toluene) to isolate distinct crystal forms .

- Single-Crystal X-ray Diffraction : Resolve crystal packing (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding networks (N-H···O=C interactions) .

- Thermal Analysis : DSC/TGA profiles differentiate stable vs. metastable polymorphs .

Q. What experimental frameworks are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer : SAR studies benefit from:

- Scaffold Modification : Introduce substituents (e.g., -CF, -NO) at para/meta positions to assess steric/electronic effects .

- QSAR Modeling : Use 3D-QSAR (e.g., CoMFA) to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity .

- High-Throughput Screening (HTS) : Automated platforms test derivatives against bacterial targets to prioritize lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。